tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate
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Description
Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H19F3N2O3S and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Carbamate derivatives have been synthesized and structurally characterized to understand their molecular environments and interactions. For instance, Das et al. (2016) explored the crystal packing and hydrogen-bond interactions of two carbamate derivatives, demonstrating how molecules assemble into three-dimensional architectures through an interplay of hydrogen bonds (Das et al., 2016). Similarly, Pedregosa et al. (1996) discussed the strong interaction between the sulfonyl group and the thiadiazole ring in a tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, highlighting its relevance to sulfonamides (Pedregosa et al., 1996).
Antimicrobial Activity
Ghoneim and Mohamed (2013) synthesized derivatives from tert-butyl carbazate, including oxadiazoles and triazoles, and described their antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Organic Synthesis Applications
Several studies have focused on the use of tert-butyl carbamate derivatives in organic synthesis. For example, Ortiz et al. (1999) reported on the synthesis of α-aminated methyllithium through the catalyzed lithiation of a N-(chloromethyl) carbamate, highlighting its application in functionalized carbamates (Ortiz et al., 1999). Yang et al. (2009) discussed the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction, emphasizing its potential in asymmetric synthesis (Yang et al., 2009).
Material Science and Sensory Applications
In material science, Sun et al. (2015) investigated benzothiazole modified carbazole derivatives for the detection of volatile acid vapors, demonstrating the role of tert-butyl groups in gel formation and sensory application (Sun et al., 2015). Additionally, Rybakiewicz et al. (2020) synthesized organic luminophores with tunable donor-acceptor interactions for potential application in organic light emitting diodes, showcasing the versatility of carbazole-containing compounds in optoelectronics (Rybakiewicz et al., 2020).
properties
IUPAC Name |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-10-14(11(2)24)27-15(22-10)23(16(25)26-17(3,4)5)13-8-6-7-12(9-13)18(19,20)21/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUPPQVJOCZQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)OC(C)(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.